

1-(4-Chlorophenyl)cyclobutanecarbonitrile solubility in organic solvents

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclobutanecarbonitrile

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An In-Depth Technical Guide to the Solubility of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclobutanecarbonitrile is a key chemical intermediate, notably in the synthesis of Sibutramine.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines a robust experimental framework for researchers to generate reliable data in their own laboratory settings. It is a valuable resource for scientists and professionals involved in drug development and chemical synthesis.

Introduction to 1-(4-Chlorophenyl)cyclobutanecarbonitrile

1-(4-Chlorophenyl)cyclobutanecarbonitrile, with the CAS number 28049-61-8, is a significant compound in pharmaceutical manufacturing.[2] Its primary application lies in its role

as an intermediate in the synthesis of pharmacologically active metabolites, including the anti-obesity drug Sibutramine.[1][3] The efficiency of synthetic routes and the purity of the final product are heavily reliant on the solubility characteristics of this intermediate in various organic media.

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** is essential for its effective handling and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ ClN	[1][4]
Molecular Weight	191.66 g/mol	[1][3][4]
Appearance	Colorless to pale yellow oil	[1][2]
Boiling Point	295 °C (lit.)	[1][3]
Density	1.137 g/mL at 25 °C (lit.)	[1][3]
Refractive Index	n _{20/D} 1.548 (lit.)	[1][3]
Flash Point	>230 °F (>110 °C)	[1][3]
Water Solubility	Low (due to hydrophobic groups)	[4]

This table summarizes key physicochemical properties of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**, compiled from various chemical suppliers and databases.

Principles of Solubility in Organic Solvents

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For a compound like **1-(4-Chlorophenyl)cyclobutanecarbonitrile**, its solubility in a given organic solvent is influenced by several factors:

- "Like Dissolves Like": This principle suggests that solutes will have higher solubility in solvents with similar polarity. Given the presence of a polar nitrile group and a relatively non-polar chlorophenyl and cyclobutane structure, **1-(4-Chlorophenyl)cyclobutanecarbonitrile** is expected to exhibit good solubility in a range of non-polar and some polar organic solvents.^[4]
- Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
- Solvent-Solute Interactions: The specific intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) between **1-(4-Chlorophenyl)cyclobutanecarbonitrile** and the solvent molecules play a crucial role.

Qualitative assessments suggest that **1-(4-Chlorophenyl)cyclobutanecarbonitrile** is sparingly soluble in chloroform and slightly soluble in methanol.^[1] It is also noted to be soluble in common organic solvents like dichloromethane.^[5]

Experimental Determination of Solubility: A Standard Operating Procedure

The lack of extensive published quantitative solubility data for **1-(4-Chlorophenyl)cyclobutanecarbonitrile** necessitates a standardized experimental approach for its determination. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.^[6]

Materials and Equipment

- **1-(4-Chlorophenyl)cyclobutanecarbonitrile** (purity ≥97%)
- A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
- Scintillation vials or glass test tubes with screw caps
- Thermostatically controlled shaker or incubator

- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.22 μm , compatible with the chosen solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

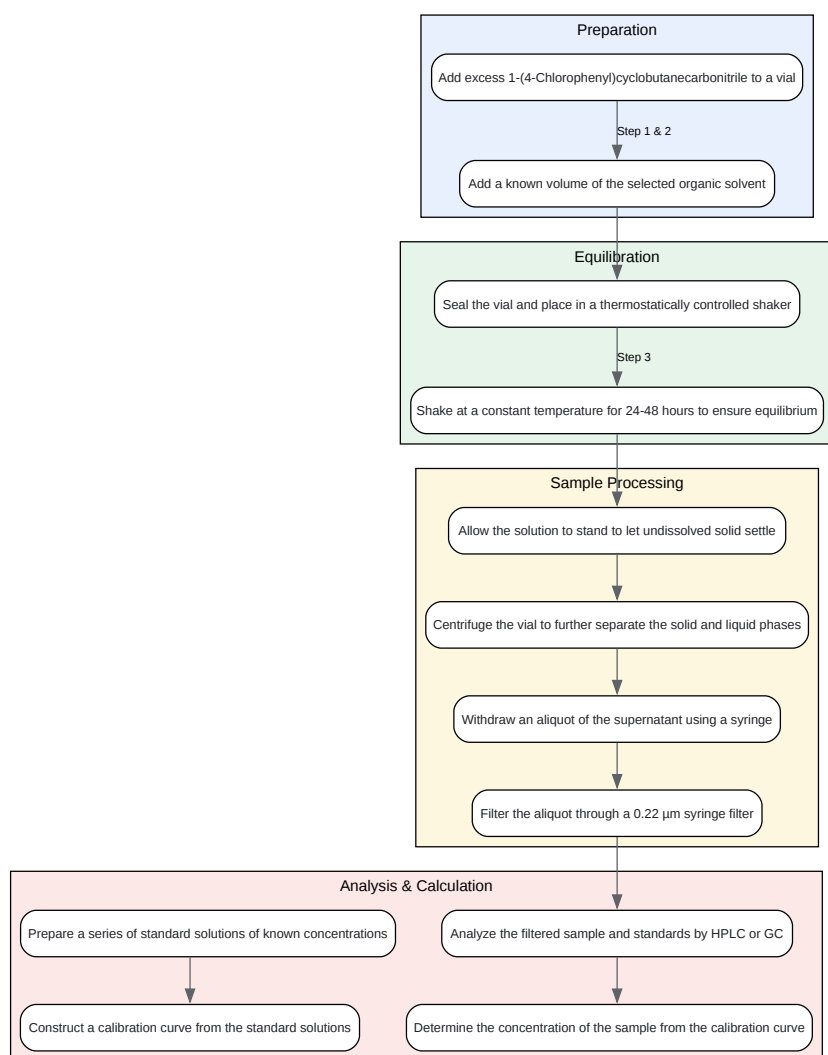


Figure 1: Experimental workflow for solubility determination.

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Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

- Preparation of Saturated Solutions:
 - To a series of glass vials, add an excess amount of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**. The key is to have undissolved solid remaining at the end of the equilibration period.
 - Accurately add a known volume of the desired organic solvent to each vial.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker set to a constant temperature (e.g., 25 °C). The choice of temperature is critical and should be recorded. For biopharmaceutical applications, 37 °C is also a relevant temperature.^[6]
 - Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
- Sample Separation and Preparation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
 - To ensure complete separation of the solid and liquid phases, centrifuge the vials.
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
- Quantitative Analysis:
 - Prepare a series of standard solutions of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** in the same solvent with known concentrations.

- Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or GC. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for such compounds.[7]
- Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
- From the calibration curve, determine the concentration of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table for Recording Experimental Solubility Data:

Organic Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
Methanol	25	HPLC/GC		
Ethanol	25	HPLC/GC		
Isopropanol	25	HPLC/GC		
Ethyl Acetate	25	HPLC/GC		
Acetone	25	HPLC/GC		
Toluene	25	HPLC/GC		
Dichloromethane	25	HPLC/GC		
Hexane	25	HPLC/GC		

This table provides a template for researchers to record their experimentally determined solubility data for **1-(4-Chlorophenyl)cyclobutanecarbonitrile** in various organic solvents at a specified temperature.

Conclusion

While readily available quantitative data on the solubility of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** in organic solvents is limited, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the outlined procedures, researchers in drug development and chemical synthesis can generate accurate and reliable solubility data. This information is critical for informed solvent selection, optimization of reaction and purification conditions, and the successful development of pharmaceutical products. The solubility of a drug candidate is a critical factor influencing its bioavailability and therapeutic efficacy, making this a crucial step in the preformulation stage of drug development.[6][8]

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